Cas no 857546-97-5 (2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1))

2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) is a chemically synthesized organic compound featuring a thiophene backbone substituted with methyl groups at the α and 5 positions. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in pharmaceutical and chemical research. This compound is particularly valued for its role as a versatile intermediate in the synthesis of more complex molecules, including potential bioactive agents. Its well-defined structure and consistent purity ensure reliable performance in synthetic pathways. The hydrochloride salt also facilitates handling and storage, offering practical advantages for laboratory use.
2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) structure
857546-97-5 structure
商品名:2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1)
CAS番号:857546-97-5
MF:C7H12ClNS
メガワット:177.69487953186
CID:5233935

2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1)
    • インチ: 1S/C7H11NS.ClH/c1-5-3-4-7(9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H
    • InChIKey: ZWAPMCQDEBGOQM-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(C)S1)(N)C.Cl

2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01082644-1g
1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5 95%
1g
¥1456.0 2024-04-18
Enamine
EN300-53785-0.5g
1-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5
0.5g
$241.0 2023-02-10
Enamine
EN300-53785-5.0g
1-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5
5.0g
$991.0 2023-02-10
Enamine
EN300-53785-0.1g
1-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5
0.1g
$89.0 2023-02-10
Enamine
EN300-53785-2.5g
1-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5
2.5g
$669.0 2023-02-10
Enamine
EN300-53785-0.05g
1-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5
0.05g
$64.0 2023-02-10
Enamine
EN300-53785-1.0g
1-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5
1.0g
$342.0 2023-02-10
Enamine
EN300-53785-10.0g
1-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5
10.0g
$1471.0 2023-02-10
Enamine
EN300-53785-0.25g
1-(5-methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5
0.25g
$127.0 2023-02-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01082644-5g
1-(5-Methylthiophen-2-yl)ethan-1-amine hydrochloride
857546-97-5 95%
5g
¥4235.0 2024-04-18

2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) 関連文献

2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1)に関する追加情報

Introduction to 2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) and Its Significance in Modern Chemical Biology

2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1), identified by its CAS number 857546-97-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to the thiophene derivatives family, which is well-known for its broad spectrum of biological activities and industrial relevance. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further research and development.

The molecular structure of 2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) features a thiophene ring substituted with two methyl groups at the α and 5 positions, respectively. This specific arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various biochemical interactions. The presence of an amine group at the methane bridge further increases its reactivity, allowing for diverse functionalization and derivatization strategies.

In recent years, there has been a surge in research focused on thiophene-based compounds due to their role as key intermediates in pharmaceuticals and agrochemicals. The compound 857546-97-5 has emerged as a promising scaffold for designing novel bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors has opened up avenues for therapeutic intervention in several diseases.

One of the most compelling aspects of 2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) is its potential in drug discovery. Researchers have been exploring its derivatives as inhibitors or modulators of various enzymes involved in metabolic pathways. For instance, studies have shown that certain thiophene derivatives can inhibit kinases and phosphodiesterases, which are crucial in regulating cellular processes. The hydrochloride salt form of this compound enhances its bioavailability, making it more suitable for in vivo studies.

The synthesis of 857546-97-5 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired thiophene core. These techniques not only improve efficiency but also allow for the introduction of additional functional groups, expanding the chemical space available for drug design.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1). Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These simulations have revealed that the methyl groups at the α and 5 positions significantly influence the compound's binding affinity and selectivity.

In addition to its pharmaceutical applications, 857546-97-5 has shown promise in material science. Thiophene-based compounds are widely used in the development of organic semiconductors and conductive polymers due to their electron-deficient nature. The unique electronic properties of this compound make it a potential candidate for enhancing the performance of electronic devices.

The hydrochloride salt form of 2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) offers several advantages over its free base form. It exhibits better thermal stability and is more soluble in polar solvents, which facilitates its use in various experimental protocols. These properties have made it a preferred choice for researchers working on complex biochemical assays.

Future research directions for 857546-97-5 include exploring its role in modulating inflammatory pathways and antioxidant activities. Preliminary studies suggest that derivatives of this compound can exhibit potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Such findings hold promise for developing novel therapeutic strategies against chronic inflammatory diseases.

The industrial significance of 2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1) cannot be overstated. Its synthesis and application span across multiple sectors including pharmaceuticals, agrochemicals, and materials science. As our understanding of its biological activities grows, so does its potential to contribute to advancements in medicine and technology.

In conclusion,857546-97-5 represents a fascinating compound with diverse applications in modern chemical biology. Its unique structural features and functional properties make it a valuable tool for researchers seeking to develop new bioactive molecules. As further studies uncover its potential benefits,this compound is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:857546-97-5)2-Thiophenemethanamine, α,5-dimethyl-, hydrochloride (1:1)
A1055984
清らかである:99%/99%
はかる:1g/5g
価格 ($):191.0/555.0